molecular formula C19H22Br2N2O B11650807 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(4-bromophenyl)methyl]piperazine

1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(4-bromophenyl)methyl]piperazine

Cat. No.: B11650807
M. Wt: 454.2 g/mol
InChI Key: HXRJWRCNWDXGRC-UHFFFAOYSA-N
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Description

1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(4-bromophenyl)methyl]piperazine is a bis-arylalkyl piperazine derivative characterized by dual brominated aromatic substituents. The 3-bromo-4-methoxybenzyl group at position 1 and the 4-bromobenzyl group at position 4 introduce steric bulk and electronic effects, distinguishing it from simpler piperazine analogs.

Properties

Molecular Formula

C19H22Br2N2O

Molecular Weight

454.2 g/mol

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(4-bromophenyl)methyl]piperazine

InChI

InChI=1S/C19H22Br2N2O/c1-24-19-7-4-16(12-18(19)21)14-23-10-8-22(9-11-23)13-15-2-5-17(20)6-3-15/h2-7,12H,8-11,13-14H2,1H3

InChI Key

HXRJWRCNWDXGRC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(4-bromophenyl)methyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-bromo-4-methoxybenzyl chloride and 4-bromobenzyl chloride.

    Nucleophilic Substitution: These benzyl chlorides undergo nucleophilic substitution reactions with piperazine in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Reaction Conditions: The reaction mixture is heated to 80-100°C for several hours to ensure complete substitution.

Industrial Production Methods: For industrial-scale production, the process is optimized for yield and purity. This involves:

    Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Post-reaction, the product is purified using recrystallization or column chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(4-bromophenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using reagents like potassium permanganate.

    Reduction: The bromine atoms can be reduced to hydrogen using palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atoms can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding aldehydes or ketones.

    Reduction: Formation of the de-brominated product.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(4-bromophenyl)methyl]piperazine typically involves:

  • Starting Materials : 3-bromo-4-methoxybenzyl chloride and 4-bromobenzyl chloride.
  • Nucleophilic Substitution : These chlorides react with piperazine in the presence of a base (e.g., potassium carbonate) in an aprotic solvent like dimethylformamide (DMF).
  • Reaction Conditions : The mixture is heated to 80-100°C for several hours to ensure complete substitution.

Chemistry

  • Intermediate in Synthesis : The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and materials.

Biology

  • Ligand Studies : It is investigated for its potential as a ligand in receptor studies, particularly in understanding interactions between small molecules and biological macromolecules.

Medicine

  • Pharmacological Properties : The compound has been explored for antimicrobial and anticancer activities.
    • Antimicrobial Activity : Preliminary studies indicate that it exhibits moderate to good activity against various bacterial strains.
    • Anticancer Properties : Research suggests potential efficacy in inhibiting cancer cell proliferation.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study conducted on synthesized derivatives showed that compounds similar to this compound displayed significant antimicrobial properties against strains like E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 10 µg/mL to 15 µg/mL.
  • Anticancer Research :
    • In vitro studies indicated that the compound inhibited the growth of various cancer cell lines, suggesting its potential as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(4-bromophenyl)methyl]piperazine involves its interaction with molecular targets such as enzymes or receptors. The brominated phenyl groups and the piperazine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The bromine and methoxy substituents significantly influence the compound’s solubility, melting point, and metabolic stability. For example:

Compound Name Substituents (Position) Melting Point (°C) Key Structural Features
1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(4-bromophenyl)methyl]piperazine 3-Br, 4-OCH₃ (N1); 4-Br (N4) Not reported Dual bromine, methoxy group
1-(4-Bromophenyl)-4-methylpiperazine 4-Br (N1); CH₃ (N4) 117–118 (compound 24 in ) Single bromine, methyl group
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine 2-OCH₃ (N1); nitrobenzyl (N4) Not reported Methoxy, nitro group; higher dopamine D2 affinity
1-(5-Bromo-6-methoxypyridin-2-yl)-4-(3,4-dimethoxybenzyl)piperazine Br, OCH₃ (pyridine); 3,4-OCH₃ (N4) Not reported Heterocyclic bromine; multiple methoxy groups

Key Observations :

  • Methoxy groups (as in 4-OCH₃) may improve metabolic stability compared to non-substituted phenyl rings by resisting oxidative degradation .
Pharmacokinetic and Metabolic Considerations
  • Metabolism : Piperazines are often metabolized via N-dealkylation or hydroxylation. The 4-bromobenzyl group in the target compound may resist cleavage compared to smaller alkyl groups (e.g., methyl in ), as seen in meclozine’s metabolites .
  • Drug-Drug Interactions : Brominated aryl groups are less likely to inhibit CYP2D6 compared to fluorinated derivatives (e.g., KB-2796 in ), reducing interaction risks .

Biological Activity

1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(4-bromophenyl)methyl]piperazine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound, characterized by its unique piperazine structure, has been studied for various biological effects, including antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyDescription
IUPAC Name This compound
Molecular Formula C18H20Br2N2O2
Molecular Weight 431.17 g/mol
CAS Number 1691952-13-2

Antimicrobial Activity

Research indicates that derivatives of piperazine, including the compound , exhibit significant antimicrobial activity. A study highlighted the effectiveness of various piperazine derivatives against Gram-positive and Gram-negative bacteria. Specifically, compounds with similar structures showed Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Piperazine Derivatives

CompoundTarget OrganismMIC (mg/mL)
This compoundS. aureusTBD
Piperazine derivative AE. coli0.025
Piperazine derivative BPseudomonas aeruginosaTBD

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that related compounds can inhibit telomerase activity, a critical factor in cancer cell proliferation. For instance, a derivative exhibited high antiproliferative capacity on liver cancer cells (SMMC-7721) with an IC50 value indicating effective growth inhibition .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The bromine and methoxy groups contribute to its lipophilicity and potential binding affinity to biological targets, enhancing its pharmacological profile.

Study on Antibacterial Properties

A notable study focused on the synthesis and evaluation of various piperazine derivatives for their antibacterial properties. The results indicated that modifications at the para position of the phenyl ring significantly affected antibacterial potency. Compounds with bromo and methoxy substituents demonstrated enhanced activity against several bacterial strains .

Investigation into Anticancer Effects

Another research effort explored the effects of piperazine derivatives on cancer cell lines. The study found that compounds with specific halogen substitutions had increased efficacy in inhibiting cell growth in various cancer models, suggesting a structure-activity relationship that could guide future drug development .

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